molecular formula C17H17F3N4O3 B2926296 3-methyl-6-(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2319720-51-7

3-methyl-6-(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2926296
M. Wt: 382.343
InChI Key: NEKBFPXTPPWFDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-6-(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H17F3N4O3 and its molecular weight is 382.343. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-6-(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-6-(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research on similar compounds to 3-methyl-6-(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has led to the synthesis of various heterocyclic compounds with significant biological activities. These compounds have been explored for their anti-inflammatory, analgesic, and antimicrobial activities. For instance, a study synthesizing novel heterocycles derived from visnaginone and khellinone showed that these compounds act as cyclooxygenase inhibitors with notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). Furthermore, derivatives have been investigated for their antimicrobial properties against various bacterial and fungal strains, displaying promising results (Vidule, 2011).

Photophysical Properties

Compounds with the piperazine substituent have been studied for their luminescent properties and photo-induced electron transfer capabilities. A specific investigation into naphthalimide model compounds revealed characteristic fluorescence quantum yields that are indicative of pH probe potential, demonstrating the photophysical versatility of such compounds (Gan et al., 2003).

Trifluoromethyl Incorporation in Synthesis

The incorporation of the trifluoromethyl group into heterocyclic compounds has been explored for enhancing the properties of fused heterocycles. One study demonstrated the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines and other derivatives incorporating the trifluoromethyl moiety, indicating its role in the development of pharmacologically relevant compounds (Shaaban, 2008).

Anti-Cancer Activities

The exploration of 1,3-dialkylated-pyrimidin-2,4-diones has uncovered their potential in exhibiting significant anti-cancer activities against various human tumor cell lines. This research indicates that structural modifications, particularly with piperidine or pyrrolidine groups, can enhance anti-cancer efficacy (Singh & Paul, 2006).

Safety And Hazards

For safety and hazards related to this compound, it’s best to refer to material safety data sheets (MSDS) provided by the manufacturer or distributor of the chemical. These sheets contain information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.


Future Directions

The future directions of research on this compound would depend on its potential applications. If it shows promise in areas like medicine, materials science, or other fields, further research could be directed towards optimizing its synthesis, understanding its properties better, and exploring its uses.


Please note that this is a general advice and might not be fully applicable to “3-methyl-6-(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione”. It’s always best to consult with a professional in the field.


properties

IUPAC Name

3-methyl-6-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O3/c1-22-14(25)10-13(21-16(22)27)23-5-7-24(8-6-23)15(26)11-3-2-4-12(9-11)17(18,19)20/h2-4,9-10H,5-8H2,1H3,(H,21,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKBFPXTPPWFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-6-(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

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